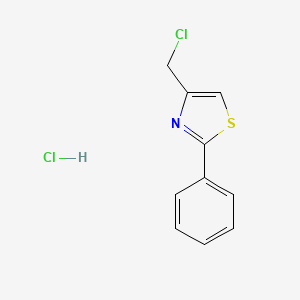

4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-phenyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBDTEMHILGVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79387-14-7 | |

| Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride typically involves the reaction of 2-phenyl-1,3-thiazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex thiazole derivatives. Its unique structure allows for various modifications that can lead to new compounds with potentially useful properties .

Biology

- Antimicrobial Activity : Research indicates that derivatives of 4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted thiazoles demonstrate effective inhibition against bacterial strains, making them potential candidates for antibiotic development .

- Anticancer Properties : The compound has been explored for its anticancer activities. Some studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicine

- Therapeutic Agent Development : Ongoing research is evaluating this compound as a lead structure for developing new therapeutic agents targeting various diseases, including infections caused by Trypanosoma brucei, which causes sleeping sickness. Compounds derived from this thiazole have shown promising trypanocidal activity .

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives based on this compound. The results indicated that certain derivatives exhibited IC50 values as low as 0.42 μM against Trypanosoma brucei, highlighting their potential as effective treatments for this infection .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of thiazole derivatives demonstrated that compounds derived from this compound could inhibit tumor growth in vitro. The study suggested that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the Thiazole Family

A comparison of 4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride with structurally related thiazole derivatives reveals critical differences in substituents, physical properties, and applications:

Substituent Effects on Properties

- Phenyl vs. This enhances stability in solid-state applications but may reduce solubility in non-polar solvents . 4-Ethylphenyl derivatives (e.g., 1049726-64-8) exhibit higher lipophilicity due to the ethyl group, favoring membrane permeability in drug candidates .

Position of Chloromethyl Group :

Hydrochloride Salts :

- Salt formation (e.g., 77470-53-2 vs. 4771-31-7) improves aqueous solubility, critical for biological applications .

Biologische Aktivität

4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride is a compound that belongs to the thiazole family, known for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of thiazole derivatives with chloromethyl reagents. For instance, one approach includes the condensation of 2-phenylthiazole with chloromethyl derivatives under acidic conditions. The synthesis process typically yields high purity and can be optimized for scale-up in pharmaceutical applications.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity , displaying significant effects against various bacterial and fungal strains.

Antibacterial Activity:

- Minimum Inhibitory Concentration (MIC) values have been reported in studies, indicating potent antibacterial effects against Gram-positive and Gram-negative bacteria. For example, one study revealed MIC values ranging from 0.23 to 0.70 mg/mL against Bacillus cereus and Escherichia coli, showcasing its effectiveness in inhibiting bacterial growth .

Antifungal Activity:

- The compound also exhibits antifungal properties, with studies showing effective inhibition against fungi such as Candida albicans and Aspergillus niger. The MIC values for these fungi ranged from 0.11 to 0.23 mg/mL, indicating a strong antifungal potential compared to standard antifungal agents .

Trypanocidal Activity

Research has highlighted the trypanocidal activity of related thiazole compounds, suggesting that this compound may also possess similar properties. The IC50 values for related compounds were reported at approximately 0.42 μM, indicating promising efficacy against Trypanosoma brucei, the causative agent of sleeping sickness .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Membrane Disruption: It can disrupt microbial cell membranes, leading to cell lysis.

- DNA Interference: Similar thiazole derivatives have shown the ability to interact with DNA or RNA synthesis pathways, affecting microbial replication .

Case Studies

Several studies have documented the efficacy of thiazole derivatives in clinical settings:

- A study focusing on the antimicrobial effects of thiazoles found that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria .

- Another investigation into trypanocidal compounds demonstrated that modifications in the thiazole structure could enhance biological activity, suggesting a potential pathway for developing more effective treatments against parasitic infections .

Q & A

Q. What are the common synthetic routes for 4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride?

Q. How is the purity of this compound assessed?

- Methodological Answer : Purity is validated using HPLC (≥98% purity threshold) and NMR spectroscopy (integration of aromatic protons and chloromethyl signals) . Melting point analysis (166–168°C) serves as a preliminary indicator of crystallinity and impurities . For structural confirmation, single-crystal X-ray diffraction resolves bond angles and molecular packing .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling targeted optimization of chloromethyl group reactivity . For example, simulations of nucleophilic substitution at the chloromethyl site can guide solvent selection (polar aprotic vs. protic) and catalyst design (e.g., phase-transfer catalysts) .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions in NMR or IR spectra (e.g., unexpected peaks or shifts) require cross-validation via:

Q. What experimental design strategies improve reaction efficiency for thiazole derivatives?

Q. What are the stability considerations for this compound under storage?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Stability is maintained by:

- Storing under inert gas (N₂/Ar) at –20°C .

- Avoiding prolonged exposure to moisture (use desiccants) .

- Regular Karl Fischer titration to monitor water content in batches .

Application-Focused Questions

Q. How is the chloromethyl group utilized in further functionalization for drug discovery?

Q. What role does the thiazole ring play in metal coordination studies?

- Methodological Answer : The thiazole nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu²⁺ or Fe³⁺). Coordination studies use UV-Vis spectroscopy to monitor charge-transfer bands and cyclic voltammetry to assess redox behavior .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points (e.g., 166–168°C vs. other values)?

- Methodological Answer : Variations arise from polymorphism or residual solvents. Techniques to address this include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.